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Get Quote

Executive Summary
2-Acetoxybutyrophenone (specifically the 2'-isomer, also known as o-acetoxybutyrophenone)

is a functionalized aromatic ketone primarily utilized as a chemical intermediate and a probe

molecule in biocatalysis and photochemistry.[1] Structurally, it is the acetate ester of 2-

hydroxybutyrophenone, a well-known UV absorber.

The significance of this compound lies in its "switchable" physicochemical nature:

Photochemical Switch: Acetylation disrupts the intramolecular hydrogen bond characteristic

of its parent phenol, dramatically altering its UV absorption and excited-state dynamics

(Norrish Type II reactivity).[1]

Biocatalytic Probe: It serves as a lipophilic substrate for esterase/lipase specificity assays,

where enzymatic hydrolysis releases the fluorescent or UV-active 2-hydroxybutyrophenone.

[1]

This guide provides an in-depth analysis of its properties, synthesis, and experimental utility,

resolving common nomenclature ambiguities between ring-substituted and chain-substituted

isomers.[1]
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Chemical Identity & Nomenclature
To ensure scientific integrity, we must distinguish between the two potential isomers derived

from the "2-acetoxy" nomenclature. Commercial and literature references to "2-
Acetoxybutyrophenone" predominantly refer to the ortho-ring substituted form (Isomer A).[1]

Feature Isomer A (Primary Subject)
Isomer B
(Secondary/IUPAC)

Common Name 2'-Acetoxybutyrophenone -Acetoxybutyrophenone

Systematic Name 2-butanoylphenyl acetate
2-(acetyloxy)-1-phenylbutan-1-

one

Structure
Acetoxy group on the phenyl

ring (ortho)

Acetoxy group on the alkyl

chain (

-carbon)

Precursor 2-Hydroxybutyrophenone 2-Bromobutyrophenone

Key Property
"Masked" Phenol (UV

Stabilizer precursor) -Functionalized Ketone

Note: This guide focuses on Isomer A (2'-Acetoxybutyrophenone) as the standard industrial

intermediate.[1]

Key Physicochemical Data
Data estimated based on structure-property relationships (QSAR) and parent compound data.

[1]
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Property Value / Description Causality/Notes

Molecular Formula

Molecular Weight 206.24 g/mol

Physical State
Viscous Liquid or Low-Melting

Solid

Disruption of intermolecular H-

bonds lowers MP relative to

high-melting analogs.[1]

Boiling Point ~280–285°C (760 mmHg)

Predicted based on parent

phenol BP (130°C @ 10 Torr).

[1]

LogP (Octanol/Water) 2.8 – 3.2

Highly lipophilic due to the

butyryl chain and ester cap;

poor water solubility.[1]

Solubility
DCM, Ethyl Acetate, Ethanol,

Toluene

Soluble in organic solvents;

hydrolyzes in basic aqueous

media.[1]

UV ~245 nm, ~305 nm

Acetylation causes a

hypsochromic shift (blue shift)

compared to the free phenol

(~330 nm) by removing the

auxochromic OH effect.[1]

Structural Mechanism: The "H-Bond Switch"
The defining feature of 2-acetoxybutyrophenone is its ability to modulate the Intramolecular

Hydrogen Bond (IMHB).[1]

Parent (2-Hydroxybutyrophenone): Possesses a strong IMHB between the carbonyl oxygen

and the phenolic hydroxyl. This facilitates Excited State Intramolecular Proton Transfer

(ESIPT), allowing the molecule to dissipate UV energy as heat (hence its use as a UV

stabilizer).

Derivative (2-Acetoxybutyrophenone): The acetyl group blocks the hydroxyl, preventing

IMHB.[1] The molecule behaves like a standard aromatic ketone, capable of undergoing
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intersystem crossing to a reactive triplet state (

), potentially initiating hydrogen abstraction (Norrish Type II) if conditions permit.

2-Acetoxybutyrophenone
(UV Active / Reactive Triplet)

Hydrolysis
(Chemical or Enzymatic)

 Esterase/Lipase
 + H2O

2-Hydroxybutyrophenone
(UV Stable / ESIPT Active)

 Restoration of
Intramolecular H-Bond

 - Acetic Acid

Click to download full resolution via product page

Caption: The conversion of the reactive acetoxy-derivative to the photostable hydroxy-

derivative via hydrolysis, restoring the critical intramolecular hydrogen bond.

Synthesis Protocol
Objective: Synthesis of 2'-Acetoxybutyrophenone from 2-Hydroxybutyrophenone via O-

acylation.

Reagents & Equipment
Precursor: 2-Hydroxybutyrophenone (CAS 2887-61-8).

Reagent: Acetic Anhydride (

) or Acetyl Chloride.[1]

Base/Catalyst: Pyridine (solvent/base) or Triethylamine/DMAP.[1]

Solvent: Dichloromethane (DCM) for workup.

Step-by-Step Methodology
Preparation: In a dry 250 mL round-bottom flask, dissolve 2-Hydroxybutyrophenone (10.0 g,

61 mmol) in anhydrous Pyridine (20 mL).

Addition: Cool to 0°C. Add Acetic Anhydride (7.5 g, 73 mmol, 1.2 eq) dropwise over 15

minutes to control exotherm.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via

TLC (Mobile phase: 10% EtOAc in Hexanes). The starting material spot (

) should disappear, replaced by a lower polarity ester spot (

depending on silica activity).

Quenching: Pour the reaction mixture into 100 mL of ice-cold water/HCl (1M) to neutralize

pyridine and hydrolyze excess anhydride.

Extraction: Extract with DCM (

mL). Wash organic layers with saturated

(to remove acetic acid) and Brine.

Purification: Dry over

, filter, and concentrate in vacuo. If necessary, purify via flash column chromatography (Silica
gel, Hexane/EtOAc gradient).

Applications in Biocatalysis & Analysis
2-Acetoxybutyrophenone is an excellent substrate for characterizing Lipase vs. Esterase

activity due to its steric bulk (butyryl chain) and lipophilicity.[1]

Lipase Specificity Assay
Lipases (e.g., Candida antarctica Lipase B, CALB) often show higher activity towards this

substrate compared to simple esterases because the butyrophenone moiety mimics the lipid-

water interface requirements of lipases.[1]

Protocol:

Emulsion Prep: Prepare a 10 mM solution of 2-Acetoxybutyrophenone in acetonitrile. Add

to phosphate buffer (pH 7.4) with 0.1% Triton X-100 to create a stable emulsion.

Incubation: Add enzyme solution (1 mg/mL). Incubate at 37°C with shaking.

Detection: Monitor the increase in absorbance at 330 nm.
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Rationale: The starting material (acetoxy) absorbs minimally at 330 nm.[1] The product (2-

hydroxybutyrophenone), upon formation, exhibits a bathochromic shift due to the

phenolate/H-bond character, allowing real-time kinetic monitoring.[1]

Substrate Preparation
(10mM 2-Acetoxybutyrophenone in ACN)

Buffer Mixing
(pH 7.4 Phosphate + Triton X-100)

Enzyme Addition
(Lipase/Esterase)

Hydrolysis Reaction
(Release of Phenol Group)

 37°C, Shaking

Detection
(UV Absorbance @ 330nm)

 Signal Increase

Analysis

 Calculate Km/Vmax

Click to download full resolution via product page

Caption: Workflow for using 2-Acetoxybutyrophenone as a chromogenic probe for lipolytic

activity.

Safety & Handling (SDS Summary)
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Hazards: Irritant to eyes, respiratory system, and skin.

Stability: Stable under standard conditions.[1] Avoid strong oxidizing agents and strong

bases (causes premature hydrolysis).

Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture ingress

(hydrolysis risk).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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